molecular formula C14H20BFO4 B3243922 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester CAS No. 1599432-40-2

2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No. B3243922
CAS RN: 1599432-40-2
M. Wt: 282.12 g/mol
InChI Key: BBOUNOWCFNTWLD-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative with the CAS Number: 1599432-40-2 . It has a molecular weight of 282.12 and its IUPAC name is 2-(2-fluoro-6-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3 . This indicates that the compound has a complex structure with multiple functional groups, including a boronic acid group, a fluoro group, and a methoxymethoxy group.


Chemical Reactions Analysis

The compound could potentially be involved in various chemical reactions. For example, it could undergo protodeboronation, a process that involves the removal of a boron group from the molecule . This process can be catalyzed and can lead to the formation of new carbon-carbon bonds .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organoboron Compounds in Fluoride Ion Sensing

Organoboron compounds, similar to 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester, have been utilized as Lewis acid receptors for fluoride ions in polymer membranes. The specific interaction with fluoride ions highlights their potential in creating selective sensors for fluoride, which could have environmental and health applications. However, challenges such as non-Nernstian slopes in response curves under certain conditions have been observed, indicating the complexity of designing effective fluoride ion sensors with these compounds (Jańczyk et al., 2012).

Synthesis of Arylboronic Acid Pinacol Esters

The synthesis of arylboronic acid pinacol esters through the activation of C-F bonds in fluoroarenes represents a significant application of these compounds. This process, facilitated by nickel catalysis, enables the conversion of partially fluorinated arenes into their corresponding boronate esters. This methodology opens up new avenues for the construction of complex molecules, particularly in pharmaceutical and material sciences (Zhou et al., 2016).

Hydrogen Peroxide-Cleavable Polymers

Innovative polymers that can be cleaved by hydrogen peroxide have been synthesized using organoboron compounds. These polymers incorporate a phenylboronic acid ester linkage, which allows for the controlled degradation of the polymer in response to the presence of hydrogen peroxide. Such materials are of interest for their potential applications in drug delivery systems, where controlled release in response to specific biochemical signals is highly desirable (Cui et al., 2017).

C-H Bond Activation for Arylboronic Esters

The activation of C-H bonds to synthesize arylboronic acid pinacol esters has been achieved using transition metal catalysis. This method demonstrates the versatility of organoboron compounds in facilitating cross-coupling reactions, a cornerstone technique in organic synthesis. Such advancements enable the efficient production of complex molecules for pharmaceuticals and agrochemicals (Zhao et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

properties

IUPAC Name

2-[2-fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOUNOWCFNTWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138664
Record name 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1599432-40-2
Record name 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599432-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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